4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12BrNS. It is a brominated aniline derivative, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
Bromination: The starting material, 2-methylaniline, undergoes bromination to introduce a bromine atom at the 4-position.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with thiophen-3-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Heck Reaction: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between alkenes and aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Heck reactions can produce substituted alkenes .
Scientific Research Applications
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
2-bromo-4-methylaniline: This compound has a similar structure but lacks the thiophen-3-ylmethyl group.
4-bromo-N-(thiophen-2-ylmethyl)aniline: This compound differs in the position of the thiophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
NEZABTUBNAOHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CSC=C2 |
Origin of Product |
United States |
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